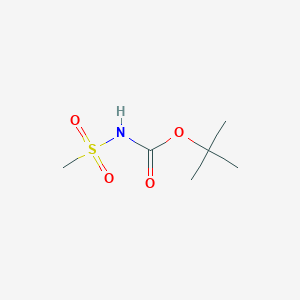

tert-Butyl methylsulfonylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methylsulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)7-12(4,9)10/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIZFMKSOHADOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435282 | |

| Record name | tert-Butyl methylsulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147751-16-4 | |

| Record name | tert-Butyl methylsulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl methylsulfonylcarbamate

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl methylsulfonylcarbamate (CAS No. 147751-16-4), a key intermediate in organic synthesis. This document details a probable synthetic pathway, outlines a generalized experimental protocol, and presents its known physicochemical and analytical characterization data. The information is structured to support researchers and professionals in drug discovery and development by providing key data in a clear and accessible format to facilitate laboratory work and further investigation.

Introduction

This compound, also known as N-(tert-butoxycarbonyl)methanesulfonamide, is a valuable building block in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the sulfonamide nitrogen allows for selective functionalization at other positions of a molecule. The methylsulfonyl moiety is a key functional group in various pharmacologically active compounds. This guide outlines a reliable synthetic approach and details the key analytical characteristics of this important intermediate.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 147751-16-4 |

| Molecular Formula | C₆H₁₃NO₄S |

| Molecular Weight | 195.24 g/mol |

| Physical Form | Solid |

| Melting Point | 108-109 °C |

| Purity | Typically ≥95% |

Synthesis of this compound

Proposed Reaction Scheme

The proposed synthesis is a nucleophilic substitution reaction where the deprotonated tert-butyl carbamate acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride leaving group.

Caption: Proposed synthesis of this compound.

Generalized Experimental Protocol

This protocol is based on established procedures for the synthesis of N-sulfonylcarbamates and should be optimized for specific laboratory conditions.

Materials:

-

tert-Butyl carbamate

-

Methanesulfonyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl carbamate (1.0 eq) in an anhydrous aprotic solvent.

-

Addition of Base: Add the tertiary amine base (1.1-1.5 eq) to the solution and stir for a few minutes at room temperature.

-

Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of methanesulfonyl chloride (1.0-1.1 eq) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Characterization Data

While a complete set of publicly available spectra for this compound is limited, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl Protons (-C(CH₃)₃) | ~1.5 | Singlet | 9H |

| Methyl Protons (-SO₂CH₃) | ~3.3 | Singlet | 3H |

| N-H Proton (-NH-) | Broad singlet | 1H | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| tert-Butyl Carbons (-C(CH₃)₃) | ~28 | ||

| Quaternary Carbon (-C(CH₃)₃) | ~84 | ||

| Methyl Carbon (-SO₂CH₃) | ~42 | ||

| Carbonyl Carbon (-C=O) | ~150 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3400-3200 |

| C-H (alkane) | Stretching | 3000-2850 |

| C=O (carbamate) | Stretching | 1750-1720 |

| S=O (sulfonyl) | Asymmetric & Symmetric Stretching | 1370-1330 and 1180-1160 |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Comment |

| [M+H]⁺ | 196.06 | Molecular ion (protonated) |

| [M-C₄H₈]⁺ or [M-56]⁺ | 140.03 | Loss of isobutylene |

| [M-C₄H₉O₂]⁺ or [M-89]⁺ | 107.00 | Loss of the Boc group |

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical progression from starting materials to a fully characterized final product.

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocol, based on established chemical principles, offers a reliable method for the preparation of this important building block in medicinal chemistry. The tabulated physical and predicted spectroscopic data serve as a valuable reference for researchers in verifying the identity and purity of the synthesized compound. This information is intended to support the ongoing efforts in the discovery and development of novel therapeutic agents.

An In-depth Technical Guide to the Reaction Mechanism of tert-Butyl Methylsulfonylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and chemical reactivity of tert-butyl methylsulfonylcarbamate. This compound is of interest in medicinal chemistry and drug development as a potential protecting group and as a scaffold for the synthesis of more complex molecules. This document details the probable synthetic pathways, outlines the mechanisms of its key reactions, and presents its reactivity profile towards various reagents. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate a deeper understanding and practical application of the chemistry of this compound.

Introduction

This compound incorporates a carbamate and a sulfonamide moiety, making it a versatile building block in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) group suggests its utility as a protecting group for the methylsulfonylamine functionality, which can be deprotected under specific conditions. Understanding the synthesis and reactivity of this molecule is crucial for its effective application in the development of new chemical entities.

Synthesis of this compound

The most plausible synthetic route to this compound involves a two-step, one-pot reaction sequence starting from chlorosulfonyl isocyanate (CSI).

Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate

The first step is the nucleophilic addition of tert-butanol to the highly electrophilic isocyanate carbon of chlorosulfonyl isocyanate. This reaction is typically carried out at low temperatures in an anhydrous aprotic solvent.

Step 2: Reaction with Methanesulfonamide

The in-situ generated tert-butyl N-(chlorosulfonyl)carbamate intermediate is then reacted with methanesulfonamide in the presence of a base to yield the final product. The base, typically a tertiary amine like triethylamine, neutralizes the hydrochloric acid byproduct.

A detailed experimental protocol, adapted from the synthesis of a closely related analogue, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

tert-Butanol

-

Methanesulfonamide

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Formation of tert-Butyl N-(chlorosulfonyl)carbamate:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise.

-

In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous

-

An In-depth Technical Guide to tert-Butyl Methyl(methylsulfonyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl methyl(methylsulfonyl)carbamate (CAS No. 894351-83-8), a key intermediate in organic synthesis. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and expected analytical data for its characterization. The information is structured to support researchers in the fields of medicinal chemistry and drug development in their synthetic endeavors.

Core Physicochemical Properties

Quantitative data for tert-butyl methyl(methylsulfonyl)carbamate is not widely available in peer-reviewed literature. The following table summarizes key identifiers and predicted physicochemical properties to guide experimental design.

| Property | Value | Source |

| IUPAC Name | tert-butyl methyl(methylsulfonyl)carbamate | - |

| CAS Number | 894351-83-8 | [BLD Pharm][1] |

| Molecular Formula | C₇H₁₅NO₄S | [BLD Pharm][1] |

| Molecular Weight | 209.26 g/mol | [BLD Pharm][1] |

| Physical Form | Predicted: Solid or Oil | - |

| Boiling Point | Predicted: 176.6 ± 8.0 °C (for precursor) | [ChemicalBook][2] |

| Density | Predicted: 0.937 ± 0.06 g/cm³ (for precursor) | [ChemicalBook][2] |

| pKa | Predicted: 13.04 ± 0.46 (for precursor) | [ChemicalBook][2] |

| Solubility | Predicted: Soluble in DCM, Methanol | [ChemicalBook][2] |

| SMILES | O=C(OC(C)(C)C)N(C)S(=O)(C)=O | [BLD Pharm][1] |

Note: Predicted values are computationally generated for the precursor tert-butyl methylcarbamate where data for the final compound is unavailable, and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The synthesis of tert-butyl methyl(methylsulfonyl)carbamate is a two-step process. The first step involves the N-Boc protection of methylamine to form the intermediate, tert-butyl methylcarbamate. The second step is the sulfonylation of this intermediate with methanesulfonyl chloride.

Logical Synthesis Workflow

References

Spectroscopic and Synthetic Profile of Tert-butyl Methylsulfonylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for tert-butyl methylsulfonylcarbamate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in the public domain, this document leverages spectral information from structurally analogous compounds to forecast the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the title compound. Furthermore, a robust experimental protocol for its synthesis and purification is proposed based on established methodologies for N-sulfonylcarbamate formation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related structures, including tert-butyl carbamates and various N-sulfonylated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet (broad) | 1H | N-H |

| ~3.1 - 3.3 | Singlet | 3H | SO₂-CH ₃ |

| ~1.5 | Singlet | 9H | -C(CH ₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 152 | C =O (carbamate) |

| ~82 - 84 | -C (CH₃)₃ |

| ~40 - 42 | SO₂-C H₃ |

| ~28 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3150 | Medium, sharp | N-H stretch |

| ~2980 - 2960 | Medium | C-H stretch (aliphatic) |

| ~1750 - 1730 | Strong | C=O stretch (carbamate) |

| ~1350 - 1330 | Strong | SO₂ asymmetric stretch |

| ~1160 - 1140 | Strong | SO₂ symmetric stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 195 | [M]⁺ |

| 140 | [M - C₄H₉]⁺ |

| 116 | [M - SO₂CH₃]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following is a proposed protocol for the synthesis and characterization of this compound. This procedure is adapted from general methods for the synthesis of N-acylsulfonamides.

Synthesis of this compound

Materials:

-

Methanesulfonamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add methanesulfonamide (1.0 eq) and a catalytic amount of DMAP (0.1 eq).

-

Dissolve the solids in anhydrous DCM.

-

To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid product using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry:

-

Analyze the sample using Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry to confirm the molecular weight and fragmentation pattern.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic analysis of this compound.

Caption: A flowchart depicting the synthesis and subsequent spectroscopic analysis of this compound.

Navigating the Physicochemical Landscape of Tert-butyl Methylsulfonylcarbamate: A Technical Guide to Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not currently provide specific quantitative data on the solubility and stability of tert-butyl methylsulfonylcarbamate. This guide, therefore, offers a comprehensive framework based on the well-established chemical principles of its constituent functional groups—the tert-butoxycarbonyl (Boc) protecting group and the sulfonamide moiety. The experimental protocols detailed herein are standardized methods that can be employed to generate precise data for this compound.

Introduction: Understanding the Core Compound

This compound is a molecule of interest in organic synthesis, potentially as an intermediate in the development of novel chemical entities. Its utility in a laboratory or industrial setting is fundamentally governed by its physicochemical properties, primarily its solubility in organic solvents and its stability under various conditions. A thorough understanding of these characteristics is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the shelf-life of the compound. This guide provides a predictive overview and the necessary experimental methodologies to determine these critical parameters.

Solubility Profile: A Predictive Analysis

The solubility of this compound will be dictated by the interplay between its nonpolar tert-butyl group and the polar methylsulfonylcarbamate moiety. While the tert-butyl group enhances solubility in nonpolar organic solvents, the polar sulfonyl and carbamate groups will favor interactions with more polar solvents. Based on these structural features, a qualitative solubility profile can be anticipated.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Notes |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 0.1 | Low to Insoluble | The high polarity of the methylsulfonylcarbamate group is likely to limit solubility. |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | Aromatic stacking may offer some interaction, but polarity mismatch is significant. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Expected to be a good solvent for many organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | A versatile solvent that should readily dissolve the compound. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Soluble | A common solvent for compounds of intermediate polarity. |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | Soluble | Its high polarity should favor dissolution. |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Highly Soluble | A highly polar solvent, likely to be very effective. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Highly Soluble | A universal organic solvent; expected to show high solubility. |

| Polar Protic Solvents | ||||

| Methanol (MeOH) | CH₃OH | 5.1 | Soluble | Capable of hydrogen bonding, which may enhance solubility. |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | Soluble | Similar to methanol, should be a suitable solvent. |

| Water | H₂O | 10.2 | Insoluble | The nonpolar tert-butyl group is expected to render the molecule hydrophobic. |

Stability Characteristics: Key Considerations

The stability of this compound is primarily influenced by its two key functional groups: the tert-butoxycarbonyl (Boc) group and the sulfonamide linkage.

-

The Boc Group: This is a well-known acid-labile protecting group. In the presence of strong acids, and even some weaker acids over time, it will readily cleave to release the corresponding amine, carbon dioxide, and isobutylene. It is also susceptible to thermal degradation at elevated temperatures.

-

The Sulfonamide Group: The sulfur-nitrogen bond in sulfonamides can be susceptible to cleavage under certain reductive or strong hydrolytic conditions, although it is generally stable to a wide range of reagents.

Table 2: Predicted Stability Profile of this compound

| Condition | Stability | Primary Degradation Pathway |

| Acidic pH | Unstable | The Boc group is readily cleaved under acidic conditions. |

| Neutral pH | Generally Stable | Minimal degradation is expected. |

| Basic pH | Generally Stable | The Boc group is stable towards most bases. The sulfonamide linkage is also generally base-stable. |

| Elevated Temperature | Susceptible to Thermal Degradation | Thermal deprotection of the Boc group can occur, particularly at temperatures above 85-90°C. |

| Light Exposure | Data Not Available | A formal photostability study is recommended as compounds with amine functionalities can be susceptible to photo-oxidation. |

Experimental Protocols

To obtain quantitative data, the following experimental protocols are recommended.

Protocol for Determining Thermodynamic Solubility

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. Ensure enough solid is present to achieve saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any und-issolved particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable reference standard. Determine the concentration of the compound in the diluted sample by comparing its response to a standard curve.

-

Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential for identifying potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

-

Acidic Hydrolysis: Add an appropriate amount of a strong acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add an appropriate amount of a strong base (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature.

-

Thermal Degradation: Incubate a solution and the solid compound at an elevated temperature (e.g., 90°C).

-

Photostability: Expose a solution and the solid compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of degradation under each stress condition.

-

Characterize any degradation products by comparing their retention times and UV spectra to the parent compound. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

-

Determine the primary degradation pathways.

-

Conclusion

While specific data for this compound remains to be published, this technical guide provides researchers and drug development professionals with a solid foundation for understanding its likely solubility and stability characteristics. The predictive analyses, based on the known chemistry of its functional groups, offer valuable initial insights. Most importantly, the detailed experimental protocols provided herein empower researchers to generate the precise, quantitative data necessary for their specific applications, ensuring the successful progression of their research and development endeavors.

The Ascendant Role of tert-Butyl Methylsulfonylcarbamate: A Technical Guide to a Unique Hydroxyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. This technical guide delves into the emerging role of tert-butyl methylsulfonylcarbamate as a distinctive and versatile protecting group for hydroxyl functionalities. Exhibiting a unique stability profile—robust under harsh basic conditions yet readily cleaved under mild basic treatment—this reagent offers a valuable tool for strategic synthetic planning, particularly in the complex syntheses inherent to drug discovery and development. This document provides a comprehensive overview of its synthesis, application in alcohol protection, and deprotection protocols, supported by quantitative data and procedural diagrams to facilitate its adoption in the modern laboratory.

Introduction to a Novel Protecting Group Strategy

The protection of hydroxyl groups is a cornerstone of organic synthesis, preventing unwanted side reactions during transformations elsewhere in a molecule. While a plethora of alcohol protecting groups exist, the sulfonylcarbamate family, and specifically this compound, presents a compelling addition to the synthetic chemist's toolkit. Unlike many standard protecting groups, it offers a unique orthogonality, remaining intact under conditions that would cleave other common groups, yet succumbing to gentle basic conditions for its removal. This characteristic allows for more flexible and efficient synthetic routes.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes. A common strategy for the formation of N-sulfonylcarbamates involves the reaction of a sulfonyl chloride with a carbamate. While a specific, detailed protocol for the methylsulfonyl variant is not widely published, a general and reliable method can be adapted from the synthesis of analogous compounds. A plausible and efficient route involves the reaction of methanesulfonyl chloride with tert-butyl carbamate in the presence of a suitable base.

Alternatively, a two-step, one-pot synthesis commencing with chlorosulfonyl isocyanate (CSI) and tert-butanol to form the reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate, can be adapted. This intermediate can then be reacted in situ with a methylating agent or a methylamine precursor to yield the desired product.[1]

Experimental Protocol: Synthesis of a Representative N-Sulfonylcarbamate (tert-Butyl N-(benzylsulfamoyl)carbamate)

This protocol for a related compound provides a foundational method that can be adapted for this compound.[1]

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

tert-Butanol

-

Benzylamine (to be replaced with a methyl source for the target compound)

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Formation of tert-Butyl N-(chlorosulfonyl)carbamate: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to 0 °C. Add chlorosulfonyl isocyanate (1.0 eq) dropwise. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C. Stir the mixture at 0 °C for an additional 30 minutes.[1]

-

Reaction with Amine: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool to 0 °C. Slowly add this solution to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution, maintaining the reaction temperature at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Protection of Alcohols using this compound

The sulfonylcarbamate group has been demonstrated as a unique and versatile protecting group for hydroxyl functions.[2][3] The protection of an alcohol with this compound would likely proceed via a nucleophilic attack of the alcohol on the sulfonyl group, facilitated by a base.

Generalized Experimental Protocol: Protection of a Primary Alcohol

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and this compound (1.2 eq) in the chosen anhydrous solvent.

-

Addition of Base: Add the tertiary amine base (1.5 eq) to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stability Profile

A key advantage of the sulfonylcarbamate protecting group is its remarkable stability across a range of conditions. It is reported to be stable under harsh basic conditions, which allows for deprotection of other base-labile groups in its presence.[2][3] Sulfonyl groups, in general, are known to be stable under both acidic and basic conditions.[4] This robustness provides a significant advantage in complex synthetic sequences.

| Condition | Stability of Sulfonylcarbamate Group |

| Harsh Basic Conditions | Stable[2][3] |

| Mild Basic Conditions | Labile (Deprotection condition)[2][3] |

| Acidic Conditions | Generally Stable[4] |

| Nucleophiles | Generally Stable |

| Oxidizing Agents | Generally Stable |

| Reducing Agents | Generally Stable |

Deprotection of Sulfonylcarbamate-Protected Alcohols

The selective removal of the sulfonylcarbamate group is achieved under mild basic conditions, highlighting its utility in orthogonal protection strategies.[2][3]

Generalized Experimental Protocol: Deprotection of a Protected Alcohol

Materials:

-

Sulfonylcarbamate-protected alcohol

-

Mild base (e.g., Potassium carbonate, Sodium bicarbonate)

-

Protic solvent (e.g., Methanol, Ethanol)

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve the sulfonylcarbamate-protected alcohol in a protic solvent such as methanol.

-

Addition of Base: Add a mild base, such as potassium carbonate, to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the protic solvent under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solution to obtain the deprotected alcohol, which can be further purified if necessary.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively reported, the following table summarizes expected yields for the protection and deprotection steps based on analogous sulfonylcarbamate chemistry.

| Process | Substrate | Reagents | Solvent | Temperature | Time | Yield (%) |

| Protection | Primary Alcohol | This compound, Et3N | DCM | Room Temp. | 1-4 h | >90 |

| Deprotection | Protected Alcohol | K2CO3 | Methanol | Room Temp. | 2-6 h | >95 |

Visualizing the Workflow

To aid in the conceptualization of the synthetic processes involving this compound, the following diagrams illustrate the key workflows.

Caption: A potential synthetic workflow for this compound.

Caption: The cycle of alcohol protection and deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - Tert-butyl n-[3-(chlorosulfonyl)phenyl]carbamate (C11H14ClNO4S) [pubchemlite.lcsb.uni.lu]

- 3. Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Mechanism of Action of tert-Butyl Methylsulfonylcarbamate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methylsulfonylcarbamate, a molecule integrating a tert-butoxycarbonyl (Boc) protecting group and a methylsulfonyl moiety, serves as a key intermediate in organic synthesis. Its unique structural features allow for the controlled introduction and release of the methylsulfonamide functional group, a common pharmacophore in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, mechanism of action, and applications of this compound, with a focus on its utility in the strategic protection and deprotection of nitrogen-containing compounds.

The core function of this compound lies in its ability to act as a stable, masked form of methylsulfonamide. The electron-withdrawing nature of the methylsulfonyl group and the steric bulk of the tert-butyl group influence the reactivity of the carbamate linkage, making the Boc group susceptible to cleavage under specific conditions. This controlled release is fundamental to its application in multi-step synthetic pathways where the transient protection of a sulfonamide nitrogen is required.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 147751-16-4 |

| Molecular Formula | C₆H₁₃NO₄S |

| Molecular Weight | 195.24 g/mol |

| Melting Point | 108-109 °C |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step, one-pot reaction sequence. This involves the initial formation of a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate, from the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol. This intermediate is then reacted in situ with methylamine to yield the final product.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous N-sulfonylcarbamates.

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

tert-Butanol

-

Methylamine (solution in THF or as a gas)

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Formation of tert-Butyl N-(chlorosulfonyl)carbamate:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise.

-

In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.

-

Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.

-

-

Reaction with Methylamine:

-

In a separate flask, dissolve methylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.

-

Slowly add the methylamine solution to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via the dropping funnel, maintaining the reaction temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Mechanism of Action: The Role as a Protecting Group

The primary mechanism of action of this compound in organic reactions is its function as a protecting group for the methylsulfonamide moiety. The tert-butoxycarbonyl (Boc) group masks the reactivity of the sulfonamide nitrogen, allowing for chemical transformations at other sites of a molecule. The utility of this compound lies in the subsequent deprotection step, which cleanly releases the methylsulfonamide.

Acid-Catalyzed Deprotection

The most common method for the removal of the Boc group is through acid catalysis. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the departure of the stable tert-butyl cation and subsequent loss of carbon dioxide to yield the deprotected methylsulfonamide.

Caption: Acid-catalyzed deprotection mechanism.

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

-

N-Boc protected methylsulfonamide derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-Boc protected methylsulfonamide derivative in DCM.

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Quantitative Data for Deprotection Reactions

The efficiency of the deprotection of N-Boc-N-sulfonylamines is generally high, as summarized in Table 2.

| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc-Alkylsulfonamide | TFA | DCM | 0 - RT | 1 - 4 | >90 |

| N-Boc-Arylsulfonamide | HCl (4M in Dioxane) | Dioxane | RT | 2 - 6 | >90 |

| N-Boc protected amine | p-TsOH | Dichloromethane | RT | 0.17 | ~99 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the deprotection of an N-Boc protected compound.

Caption: General experimental workflow for deprotection.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as a stable precursor to methylsulfonamide. Its mechanism of action is centered on the well-established chemistry of the tert-butoxycarbonyl protecting group, which allows for the masking and subsequent controlled release of the methylsulfonamide nitrogen. The synthetic and deprotection protocols outlined in this guide, supported by quantitative data and mechanistic visualizations, provide a foundational understanding for researchers and professionals in drug development and organic chemistry. The strategic use of this and related N-Boc-N-sulfonylcarbamates enables the efficient construction of complex molecules bearing the important sulfonamide functional group.

The Strategic Application of tert-Butyl Methylsulfonylcarbamate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups to modulate the physicochemical and pharmacological properties of lead compounds is a cornerstone of medicinal chemistry. Among these, the methylsulfonylcarbamate moiety has emerged as a valuable functional group. This technical guide provides an in-depth exploration of tert-butyl methylsulfonylcarbamate, a key precursor for the introduction of this important moiety. We will delve into its synthesis, reactivity, and its role as a strategic building block in the design of novel therapeutic agents. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and conceptual workflows to aid researchers in harnessing the potential of this versatile precursor.

Introduction

The sulfonamide functional group and its derivatives are prevalent in a wide array of clinically approved drugs, valued for their chemical stability and ability to participate in hydrogen bonding, which is crucial for target engagement.[1][2] The methylsulfonylcarbamate group, in particular, offers a unique combination of properties. The tert-butoxycarbonyl (Boc) group serves as a well-established protecting group for the nitrogen atom, allowing for selective transformations at other positions within a complex molecule. The subsequent deprotection reveals the methylsulfonylcarbamate, which can act as a bioisosteric replacement for other functional groups, such as carboxylic acids or other amides, potentially improving a compound's pharmacokinetic profile.[3][4]

This guide focuses on this compound (CAS 147751-16-4), a precursor designed to facilitate the incorporation of the N-(methylsulfonyl)-N-(tert-butoxycarbonyl)amino group or, after deprotection, the methylsulfonylamino group into target molecules. Its application in medicinal chemistry programs can lead to improvements in a candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Synthesis of this compound

The preparation of this compound is most effectively achieved through the reaction of tert-butyl carbamate with methanesulfonyl chloride. This reaction is a standard method for the synthesis of N-sulfonylcarbamates.

Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| tert-Butyl carbamate | C₅H₁₁NO₂ | 117.15 | 107-109 (subl.) | 1.03 |

| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | 161 | 1.48 |

| Triethylamine | C₆H₁₅N | 101.19 | 89 | 0.726 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 40 | 1.33 |

Experimental Protocol: Synthesis of this compound

Materials:

-

tert-Butyl carbamate

-

Methanesulfonyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl carbamate (1.0 eq).

-

Dissolve the tert-butyl carbamate in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice-water bath.

-

To the cooled solution, add triethylamine (1.1 eq) dropwise with stirring.

-

Slowly add a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield: Based on similar reactions, yields in the range of 70-85% can be anticipated.

Reactivity and Applications in Medicinal Chemistry

This compound serves as a versatile precursor for the introduction of the methylsulfonylamino moiety. The presence of the Boc protecting group allows for its use in multi-step syntheses where the nitrogen's reactivity needs to be masked.

General Reactivity

The primary utility of this compound is as a building block. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the corresponding N-methylsulfonamide. This allows for the strategic unveiling of this functional group at a later stage in a synthetic sequence.

Role of the Methylsulfonylcarbamate Group in Drug Design

The methylsulfonylcarbamate and the related sulfonamide functionalities are of significant interest in medicinal chemistry for several reasons:

-

Bioisosterism: The methylsulfonylcarbamate group can act as a non-classical bioisostere for carboxylic acids. This replacement can lead to improved metabolic stability and cell permeability by reducing the acidity of the molecule.[3][4]

-

Modulation of Physicochemical Properties: The incorporation of a sulfonamide-containing moiety can significantly impact a molecule's solubility, lipophilicity (LogP), and hydrogen bonding capacity, all of which are critical determinants of a drug's ADME profile.[5][6]

-

Target Engagement: The sulfonamide group is a well-known pharmacophore that can participate in key hydrogen bonding interactions with biological targets, such as enzymes and receptors.[1][7] This is particularly evident in the many kinase inhibitors that feature a sulfonamide group for binding to the hinge region of the kinase domain.[7]

Visualization of Key Concepts

Synthetic Pathway

Caption: Synthesis of this compound.

General Reactivity and Deprotection

Caption: Deprotection of this compound.

Conceptual Workflow in Drug Discovery

Caption: Role as a precursor in lead optimization.

Conclusion

This compound is a valuable, albeit specialized, precursor in the medicinal chemist's toolkit. Its straightforward synthesis and the stability of the Boc-protected nitrogen make it an attractive reagent for the introduction of the methylsulfonylamino functionality in a controlled manner. The strategic use of this precursor allows for the exploration of the chemical space around a lead compound, with the potential to significantly enhance its drug-like properties. By serving as a bioisosteric replacement and a modulator of physicochemical characteristics, the methylsulfonylcarbamate moiety can play a critical role in the development of new and improved therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate the effective utilization of this compound in drug discovery and development programs.

References

- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. drughunter.com [drughunter.com]

- 4. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Tert-Butyl Methylsulfonylcarbamate (CAS 147751-16-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl methylsulfonylcarbamate (CAS 147751-16-4), a sulfonylcarbamate compound with potential applications in organic synthesis and medicinal chemistry. This document details the physicochemical properties, a putative synthesis protocol, and an exploration of its potential, yet currently undocumented, biological relevance. The information is structured to support laboratory research and further investigation into the therapeutic and synthetic utility of this molecule.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 147751-16-4, is an organic molecule incorporating a carbamate group, a sulfonyl moiety, and a tert-butyl functional group. The presence of these distinct functionalities suggests a potential for diverse chemical reactivity and biological activity. The sulfonylcarbamate core is a structural motif found in various pharmacologically active compounds, and the tert-butyl group can influence properties such as solubility, metabolic stability, and receptor binding. This guide aims to consolidate the available information and provide a foundational resource for researchers working with or interested in this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(methylsulfonyl)carbamate | N/A |

| CAS Number | 147751-16-4 | N/A |

| Molecular Formula | C₆H₁₃NO₄S | N/A |

| Molecular Weight | 195.24 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 109-111 °C | N/A |

| Boiling Point | Predicted: 347.5 ± 23.0 °C at 760 mmHg | N/A |

| Density | Predicted: 1.25±0.1 g/cm³ | N/A |

| pKa | Predicted: 7.5±0.7 | N/A |

| LogP | Predicted: 0.8±0.4 | N/A |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |

| InChI Key | GAIZFMKSOHADOV-UHFFFAOYSA-N | N/A |

| SMILES | CS(=O)(=O)NC(=O)OC(C)(C)C | N/A |

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

General Synthesis of N-Sulfonylcarbamates

The synthesis of N-acylsulfonamides, a class of compounds that includes this compound, is often achieved by treating a sulfonamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Reaction Scheme:

Caption: General reaction for the synthesis of this compound.

Putative Experimental Protocol

This protocol is a generalized procedure based on similar syntheses and should be optimized for the specific reaction.

Materials:

-

Methanesulfonamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methanesulfonamide (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 eq) and a catalytic amount of DMAP to the solution and stir for a few minutes at room temperature.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture. The addition is typically performed at 0 °C to control any exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Synthetic Workflow Diagram:

Caption: A workflow diagram for the synthesis of this compound.

Biological Properties and Potential Signaling Pathways

As of the current literature survey, there is no specific information available regarding the biological activity, mechanism of action, or associated signaling pathways for this compound (CAS 147751-16-4). However, the structural components of the molecule provide a basis for hypothesizing potential biological relevance.

The carbamate group is a well-known pharmacophore present in numerous approved drugs with a wide range of activities. The sulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule. The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by sterically shielding metabolically labile sites.

Given these features, this compound could be a candidate for screening in various biological assays, including but not limited to:

-

Enzyme inhibition assays (e.g., proteases, kinases, acetylcholinesterase)

-

Receptor binding assays

-

Antimicrobial or anticancer cell-based assays

Hypothetical Biological Evaluation Workflow:

The following diagram illustrates a potential workflow for the initial biological evaluation of this compound.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound (CAS 147751-16-4) is a compound with potential utility in synthetic and medicinal chemistry. While detailed experimental data is currently limited in the public domain, this guide provides a comprehensive summary of its known and predicted properties, along with a putative synthesis protocol. The absence of reported biological activity presents an opportunity for researchers to explore the pharmacological potential of this molecule. The structured information and proposed workflows within this document are intended to serve as a valuable resource to stimulate and support future research in this area.

A Theoretical Exploration of Tert-Butyl Methylsulfonylcarbamate Conformation: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical conformational analysis of tert-butyl methylsulfonylcarbamate. In the absence of direct experimental or computational studies on this specific molecule, this paper synthesizes findings from theoretical studies on structurally analogous compounds, including various sulfonylcarbamates and carbamate derivatives. The principles and data derived from these related systems provide a robust framework for understanding the likely conformational preferences, rotational barriers, and key structural parameters of this compound.

Introduction

This compound is a molecule of interest due to the presence of two key functional groups: a carbamate and a sulfonamide. The conformational landscape of such molecules is critical in determining their intermolecular interactions and, consequently, their biological activity and material properties. Understanding the stable three-dimensional arrangements of the tert-butyl, methyl, and sulfonyl groups around the central carbamate linkage is paramount for rational drug design and molecular modeling. This guide provides a comprehensive overview of the expected conformational behavior based on high-level computational studies of similar structures.

Core Conformational Features

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. Of particular importance are the rotations around the carbamate C-N bond and the S-N bond.

-

Carbamate C-N Bond Rotation: The C-N bond in carbamates possesses a partial double bond character, leading to a significant rotational barrier and the existence of distinct syn and anti rotamers.[1][2] The anti conformation is often preferred in secondary carbamates, though the energy difference between the rotamers can be small.[1][2]

-

Sulfonyl S-N Bond Rotation: The rotation around the S-N bond in sulfonamides also influences the overall molecular shape. The orientation of the methyl group relative to the carbamate functionality will determine the steric and electronic environment of the molecule.

The interplay between these rotational degrees of freedom defines the potential energy surface of the molecule and dictates the populations of its stable conformers.

Computational Methodologies: A Protocol for Theoretical Analysis

The insights presented in this guide are based on computational methods that have been successfully applied to the conformational analysis of related sulfonylcarbamates and carbamates. A typical and robust protocol for such a theoretical study is outlined below.

Table 1: Summary of a Recommended Computational Protocol

| Step | Methodology | Description | Common Software |

| 1. Initial Structure Generation | Molecular Mechanics | Generation of an initial 3D structure of this compound. | Avogadro, GaussView |

| 2. Conformational Search | Molecular Mechanics Force Fields (e.g., OPLS-2005) or semi-empirical methods | Exploration of the potential energy surface by systematically rotating key dihedral angles to identify low-energy conformers.[3] | Maestro, Spartan |

| 3. Geometry Optimization and Energy Calculation | Density Functional Theory (DFT) | Optimization of the geometries of the identified conformers to locate the true energy minima on the potential energy surface. Calculation of single-point energies for accurate relative energy determination.[4][5] | Gaussian, ORCA |

| 4. Frequency Analysis | DFT | Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy). | Gaussian, ORCA |

Detailed Computational Parameters:

-

Density Functional Theory (DFT): The B3LYP functional is a widely used and reliable choice for geometry optimizations and energy calculations of organic molecules.[4][5]

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) or 6-311+G(d,p) is recommended to provide a good balance between accuracy and computational cost.[5][6]

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed to account for the effects of a solvent.

Quantitative Data from Analogous Systems

While specific data for this compound is not available, the following table summarizes typical rotational barriers and bond lengths found in related carbamate and sulfonamide systems, which can be used as a reasonable approximation.

Table 2: Typical Conformational Energy Barriers and Bond Lengths from Related Molecules

| Parameter | System | Value | Reference |

| C(carbonyl)-N Rotational Barrier | N-alkylcarbamate | ~16 kcal/mol | [1][2] |

| C(carbonyl)-N Rotational Barrier | N-phenylcarbamate | 12.5 kcal/mol | [1][2] |

| C(carbonyl)-N Rotational Barrier | N-(2-pyrimidyl)carbamates | <9 kcal/mol | [1][2] |

| C(carbonyl)-N Bond Length | N-(2-pyrimidyl)carbamates | ~0.03 Å longer than in N-phenylcarbamates | [1][2] |

These values highlight that the electronic nature of the substituent on the nitrogen atom significantly influences the rotational barrier of the carbamate C-N bond.

Visualization of Conformational Space

The following diagrams illustrate the key rotational degrees of freedom in this compound and a hypothetical computational workflow for its conformational analysis.

Caption: Key rotational dihedral angles in this compound.

Caption: A typical computational workflow for determining stable conformers.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the conformational properties of this compound. By leveraging data and methodologies from studies on analogous sulfonylcarbamates and carbamates, we can predict the key conformational features, including the presence of syn and anti rotamers around the carbamate C-N bond and the rotational flexibility of the S-N bond. The provided computational protocol offers a robust pathway for researchers to conduct detailed theoretical investigations on this and related molecules. Such studies are invaluable for elucidating structure-activity relationships and guiding the development of new chemical entities in the pharmaceutical and materials science fields.

References

- 1. www3.nd.edu [www3.nd.edu]

- 2. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Sulfonylcarbamate Chemistry in Solid-Phase Peptide Synthesis

Topic: On-Resin N-Methylation of Peptides Utilizing Sulfonyl-Activation Chemistry

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.

Introduction:

N-methylation of peptide backbones is a crucial chemical modification in drug discovery, offering a pathway to enhance the pharmacokinetic properties of peptide-based therapeutics. The introduction of a methyl group on the amide nitrogen can significantly improve metabolic stability by hindering enzymatic degradation, increase membrane permeability, and modulate conformation to fine-tune receptor binding affinity and selectivity. While the direct incorporation of pre-synthesized N-methylated amino acids is a viable strategy, on-resin N-methylation provides a versatile and cost-effective alternative for site-specific modification.

This document provides detailed protocols and data for a robust on-resin N-methylation procedure that employs a sulfonyl group to activate the backbone amide for subsequent methylation. This approach is analogous to the hypothesized utility of a tert-butyl methylsulfonylcarbamate, focusing on the activation of the nitrogen atom for alkylation. The protocols outlined below are based on the well-established o-nitrobenzenesulfonyl (o-NBS) protection/activation strategy, which is a reliable method for achieving selective N-methylation during solid-phase peptide synthesis (SPPS).

Data Presentation

The efficiency of on-resin N-methylation can be influenced by the amino acid residue being methylated, the surrounding sequence, and the reaction conditions. The following tables summarize typical outcomes for the o-NBS N-methylation method.

Table 1: Efficiency of On-Resin N-Methylation using the o-NBS Method

| Amino Acid to be N-Methylated | N-Methylation Method | Typical Crude Purity (%) | Reference |

| Alanine (Ala) | o-NBS protection, methylation, deprotection | >90 | [1] |

| Phenylalanine (Phe) | o-NBS protection, methylation, deprotection | >95 | [1] |

| Leucine (Leu) | o-NBS protection, methylation, deprotection | >90 | [1] |

| Valine (Val) | o-NBS protection, methylation, deprotection | 85-90 | [1][2] |

Note: Purity was determined by HPLC analysis of the crude peptide after cleavage from the resin.

Table 2: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

| Parameter | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| Coupling Efficiency | High, especially for sterically hindered couplings. | Moderate to High, can be less effective for difficult couplings. |

| Reaction Time | Generally faster coupling times. | May require longer reaction times or double coupling. |

| Racemization Risk | Lower risk of racemization at the activated amino acid. | Higher potential for racemization, especially with certain bases. |

| Key Advantages of HATU | Superior for coupling to N-methylated residues due to the reactivity of the 7-azabenzotriazole leaving group. | Cost-effective and widely used for standard couplings. |

| References | [2][3] | [2][3] |

Experimental Protocols

The following protocols describe a standard procedure for the on-resin N-methylation of a peptide using the o-nitrobenzenesulfonyl (o-NBS) activation method. This is performed after the desired amino acid to be methylated has been coupled to the growing peptide chain.

Protocol 1: On-Resin N-Methylation via o-NBS Activation

This protocol is divided into three main steps: 1) Protection of the secondary amine with o-NBS-Cl, 2) Methylation of the resulting sulfonamide, and 3) Deprotection of the o-NBS group.

Materials:

-

Peptide-resin with a free N-terminal amine at the position to be methylated

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Step A: o-NBS Protection a. Drain the DMF from the swollen resin. b. Add a solution of o-NBS-Cl (5 equivalents relative to resin loading) and collidine (5 equivalents) in DMF. c. Agitate the mixture at room temperature for 1-2 hours. d. Monitor the reaction using a Kaiser test. The test should be negative (yellow beads), indicating the absence of a primary amine. e. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Step B: N-Methylation a. To the resin from the previous step, add a solution of DBU (5 equivalents) in DMF. b. Immediately add methyl iodide or dimethyl sulfate (10 equivalents). c. Agitate the mixture at room temperature for 30-60 minutes. d. Wash the resin with DMF (3x) and DCM (3x).

-

Step C: o-NBS Deprotection a. Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF. b. Add this solution to the resin. c. Agitate the mixture at room temperature for 30-60 minutes. The solution may turn a deep red color. d. Monitor the deprotection. A positive Kaiser test (blue beads) indicates the presence of the free secondary (N-methylated) amine. e. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Continuation of SPPS: The resin is now ready for the coupling of the next amino acid. Note that coupling to an N-methylated amine is sterically hindered and may require stronger coupling reagents like HATU and longer reaction times (see Table 2).

Protocol 2: Cleavage and Deprotection of the N-Methylated Peptide

Materials:

-

N-methylated peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: a. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying and Purification: a. Dry the crude peptide pellet under vacuum. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for On-Resin N-Methylation

References

Application Notes and Protocols for N-Protection with tert-Butoxycarbonyl (Boc) Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical step in multistep organic synthesis, particularly in peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides detailed application notes and experimental protocols for the N-protection of amines using di-tert-butyl dicarbonate (Boc₂O), the most common reagent for introducing the Boc group.

Reaction Mechanism

The Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the N-Boc protected amine, along with tert-butanol and carbon dioxide as byproducts. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1]

Caption: Simplified mechanism for Boc protection of an amine.

Experimental Protocols

Several methods are available for the N-Boc protection of amines. The choice of protocol often depends on the substrate, scale, and desired reaction conditions.

Protocol 1: Standard Protection in Organic Solvent with Base

This is a widely applicable method for a broad range of amines.

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

-

Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate) (1.5 - 3.0 equiv)

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic mixture of chloroform and water)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

Slowly add the di-tert-butyl dicarbonate to the stirring solution. For temperature-sensitive reactions, the mixture can be cooled in an ice bath.

-

Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.[1]

Protocol 2: Catalyst-Free Protection in Water-Acetone

This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.